molecular formula C11H16N2O2 B7775765 4-butoxy-N'-hydroxybenzenecarboximidamide

4-butoxy-N'-hydroxybenzenecarboximidamide

Cat. No.: B7775765
M. Wt: 208.26 g/mol
InChI Key: PGZWETLFKWJPDA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-butoxy-N’-hydroxybenzenecarboximidamide can be achieved through several synthetic routes. One common method involves the reaction of 4-butoxybenzoic acid with hydroxylamine hydrochloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

4-butoxy-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Scientific Research Applications

4-butoxy-N’-hydroxybenzenecarboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-butoxy-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

4-butoxy-N’-hydroxybenzenecarboximidamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-butoxy-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-3-8-15-10-6-4-9(5-7-10)11(12)13-14/h4-7,14H,2-3,8H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZWETLFKWJPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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